![molecular formula C10H22N2O B1517953 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol CAS No. 1152983-21-5](/img/structure/B1517953.png)
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol
Vue d'ensemble
Description
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol, also known as 3-DMP, is an organic compound belonging to the piperidine family of compounds. It is a white crystalline solid that is soluble in water and other organic solvents. It has a wide range of applications in scientific research, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the production of polymers. 3-DMP has also been studied for its potential as a therapeutic agent, with research suggesting it may have anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Food Safety and Toxicology
Research on food-borne amines and amides, including those structurally related to piperidines, highlights their role as potential precursors to endogenous carcinogens. For instance, studies have shown that naturally occurring amines, including those in seafood and fermented products, can transform into carcinogenic N-nitroso compounds in vivo, implicating them in cancer incidence. This research emphasizes the importance of understanding the biotransformation and epidemiological significance of these compounds in the diet (Lin, 1986).
Pharmacology of Natural Compounds
Piper species, known for their aromatic qualities and usage in traditional medicine, contain secondary metabolites that have shown a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These plants' essential oils and piperine, a major active principle, have been researched for their diverse physiological effects, offering insights into their potential therapeutic applications. This area of study suggests that compounds structurally related to piperidines, such as those found in Piper species, could be explored for similar bioactive properties (Salehi et al., 2019).
Chemical Synthesis and Drug Design
The structural motif of piperidines, including modifications and analogues, has been a focus of research in synthetic chemistry and drug design. Piperazine and piperidine derivatives, for instance, have been investigated for their therapeutic uses across a broad range of pharmacological activities. This research underscores the versatility of the piperidine scaffold in medicinal chemistry, paving the way for the development of new compounds with enhanced efficacy and safety profiles (Rathi et al., 2016).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)piperidin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)10-4-7-12(8-5-10)6-3-9-13/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURFTDVMBFHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)


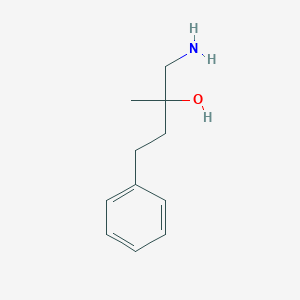
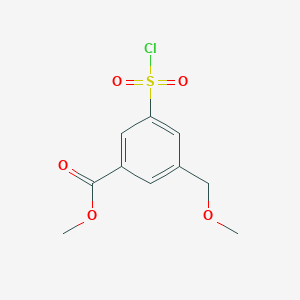

amine](/img/structure/B1517883.png)
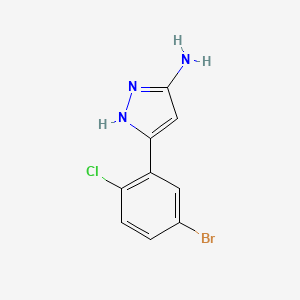
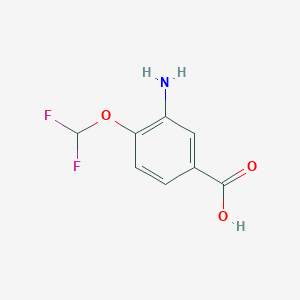
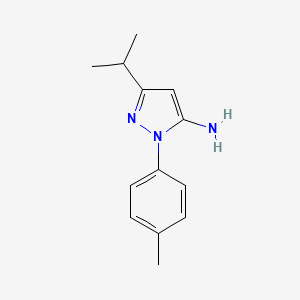


![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)